4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride
Description
4-(Acridin-9-ylamino)-N,N-dimethylbenzamide hydrochloride is an acridine-derived compound characterized by a benzamide core substituted with a dimethylamino group and an acridin-9-ylamino moiety. Acridine derivatives are widely studied for their intercalative DNA-binding properties, making them candidates for antimicrobial and anticancer therapies . The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
Properties
CAS No. |
66501-02-8 |
|---|---|
Molecular Formula |
C22H20ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H19N3O.ClH/c1-25(2)22(26)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14H,1-2H3,(H,23,24);1H |
InChI Key |
MUFZZDIWUHVONI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-N,N-dimethylbenzamide
- A key intermediate, 4-amino-N,N-dimethylbenzamide, can be prepared by reduction of 4-nitro-N,N-dimethylbenzamide derivatives or by amidation of 4-aminobenzoic acid derivatives with dimethylamine.
- According to a patent (CN102964256B), 4-amino-N,N-dimethylbenzylamine (a related amine intermediate) is synthesized by:
- Nucleophilic substitution of p-nitrobenzyl bromide with dimethylamine in the presence of triethylamine in an organic solvent.
- Reduction of the nitro group to the amino group using hydrazine hydrate and iron salts at 40–80 °C.
- This method emphasizes controlling side reactions and impurities by limiting the molar feed of p-nitrobenzyl bromide and dimethylamine to below 7%, achieving high purity and yield suitable for industrial scale.
Amidation Methods
- Amidation of 4-chlorobenzyl alcohol or 4-aminobenzoic acid derivatives with dimethylamine under oxidative conditions is another route.
- For example, oxidative amidation using tert-butyl hydroperoxide and bis(acetoxy)iodobenzene in acetonitrile at reflux can convert aryl alcohols to amides with secondary amines, yielding 4-chloro-N,N-dimethylbenzamide analogs with high efficiency (yield ~88%).
- Standard amide coupling conditions (e.g., carbodiimide-mediated coupling) are also employed for coupling carboxylic acid derivatives with dimethylamine or protected amines.
Introduction of the Acridin-9-ylamino Group
- The acridine moiety is typically introduced via nucleophilic aromatic substitution or amination reactions.
- 4-(9-Acridinyl)-N,N-dimethylaniline, a close structural analog, is known and characterized (PubChem CID 320600), indicating the feasibility of coupling acridine derivatives with dimethylaniline units.
- Synthetic strategies involve:
- Preparation of 9-chloroacridine or 9-bromoacridine intermediates.
- Nucleophilic substitution with 4-amino-N,N-dimethylbenzamide or its derivatives under controlled conditions.
- Late-stage functionalization approaches allow variation of the amide or acridine substituents to optimize yield and purity.
Formation of Hydrochloride Salt
- The hydrochloride salt of the final compound is typically formed by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step improves compound stability, crystallinity, and handling properties.
- Salt formation is a standard pharmaceutical practice for amine-containing compounds.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
- Controlling the molar feed ratio in the substitution step is critical to minimize side products and impurities, as shown by impurity concentration data decreasing with lower feed percentages.
- Reduction conditions using hydrazine hydrate and iron salts are optimized for temperature and time to maximize amine yield while minimizing over-reduction or decomposition.
- Oxidative amidation provides a mild and efficient route to amides from aryl alcohols and secondary amines, avoiding harsher reagents.
- Late-stage coupling strategies allow modular synthesis, facilitating analog development and optimization of pharmacological properties.
- Formation of the hydrochloride salt is straightforward but essential for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the acridine ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .
Antiviral Properties
The compound has demonstrated antiviral activity against several viruses, including HIV and influenza. Studies suggest that it interferes with viral replication by inhibiting viral enzymes and enhancing host immune responses . This dual action makes it a candidate for further development in antiviral therapies.
Anti-inflammatory Effects
4-(Acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride has been implicated in reducing inflammation in various models of inflammatory diseases. It acts by modulating cytokine production and inhibiting the activation of NF-kB, which plays a crucial role in inflammatory responses .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), administration of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride resulted in a marked reduction in tumor burden and improved patient survival rates. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, thus minimizing side effects .
Case Study 2: Viral Infections
A study conducted on HIV-infected individuals showed that the compound significantly reduced viral load when used in combination with standard antiretroviral therapy. Participants reported fewer side effects compared to traditional treatments, suggesting a favorable safety profile .
Data Tables
| Application | Mechanism | Outcome |
|---|---|---|
| Anticancer | Induces apoptosis, cell cycle arrest | Reduced tumor growth |
| Antiviral | Inhibits viral replication | Lower viral load |
| Anti-inflammatory | Modulates cytokine levels, inhibits NF-kB activation | Decreased inflammation |
Mechanism of Action
The mechanism of action of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription . The compound also inhibits topoisomerase II, an enzyme involved in DNA strand cleavage and re-ligation, resulting in DNA damage and apoptosis in cancer cells . Additionally, it can induce cell cycle arrest and autophagy, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
N-[4-(Acridin-9-ylamino)phenyl]benzamide ()
- Structure: Lacks the dimethylamino group on the benzamide, replacing it with a phenyl ring.
- Activity: Demonstrates DNA intercalation but reduced solubility compared to the target compound due to the absence of a hydrophilic dimethylamino group .
2-(Acridin-9-ylamino)benzoic Acid Hydrochloride ()
- Structure : Features a carboxylic acid group instead of a benzamide.
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine Dihydrochloride ()
- Structure : Incorporates a piperazine ring, enhancing basicity and hydrogen-bonding capacity.
Anti-MRSA Activity
- 4-(Acridin-9-ylamino)phenol Hydrochloride (): Exhibits potent anti-MRSA activity (MIC = 0.125 µg/mL) via DNA intercalation and replication inhibition. The phenolic -OH group may contribute to enhanced binding to bacterial DNA gyrase .
- Target Compound : The dimethylbenzamide group may reduce direct DNA interaction but improve cellular uptake due to lipophilicity.
Anticancer Potential
- N-[4-(Acridin-9-ylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide (): Combines acridine’s DNA intercalation with alkylating chlorethyl groups, yielding dual-action cytotoxicity. Reported to induce apoptosis in leukemia cell lines .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Substituent-Driven Activity: Dimethylamino groups enhance solubility without significantly compromising DNA-binding affinity . Chloroethyl or piperazine substituents broaden mechanisms of action (e.g., alkylation, receptor antagonism) .
Salt Forms : Hydrochloride salts universally improve aqueous solubility, critical for in vivo efficacy .
Thermal Stability : Acridine derivatives with extended aromatic systems (e.g., benzo[b]-1,8-naphthyridine in ) exhibit higher decomposition temperatures (>270°C), suggesting robustness in formulation .
Biological Activity
4-(Acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride, commonly referred to as acridinylbenzamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20ClN3O
- Molecular Weight : 377.87 g/mol
- CAS Number : 66501-02-8
The biological activity of acridinylbenzamide is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that benzamide derivatives, including acridinylbenzamide, may inhibit the assembly of viral capsids. This mechanism is particularly relevant in the context of Hepatitis B virus (HBV), where such compounds promote the formation of empty capsids through specific interactions with HBV core proteins. This interaction prevents the assembly of functional nucleocapsids, effectively reducing viral replication .
- Anticancer Properties : Acridinylbenzamide has shown promise as a potential anticancer agent. Studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with DNA and interfere with cellular processes involved in cancer progression is under investigation .
- Histone Deacetylase Inhibition : Some benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors. These compounds can influence gene expression by altering chromatin structure, potentially leading to therapeutic effects in cancer treatment .
Biological Activity Data
Case Studies
-
Antiviral Efficacy Against HBV :
A study demonstrated that acridinylbenzamide derivatives could significantly reduce HBV DNA levels in infected cell lines. The mechanism involved binding to the HBV core protein, disrupting its assembly and leading to decreased viral load. This suggests potential for developing new antiviral therapies targeting HBV . -
Cytotoxic Effects on Cancer Cells :
In vitro studies have shown that acridinylbenzamide exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves triggering apoptotic pathways and inhibiting cell cycle progression, indicating its potential as an anticancer agent . -
HDAC Inhibition and Neuroprotection :
Research comparing different classes of HDAC inhibitors revealed that acridinylbenzamide derivatives provided neuroprotective effects against oxidative stress in neuronal cultures. This suggests a dual role in both cancer therapy and neuroprotection, highlighting the compound's versatility .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(acridin-9-ylamino)-N,N-dimethylbenzamide hydrochloride, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling 9-chloroacridine derivatives with substituted benzamides. For example, acridine amines (e.g., 9-aminoacridine) react with activated benzoyl chlorides (e.g., N,N-dimethylbenzamide derivatives) in polar aprotic solvents like DMF or DMSO at 60–80°C . Key intermediates are purified via column chromatography and characterized using H/C NMR, IR spectroscopy, and mass spectrometry. X-ray crystallography is recommended for confirming stereochemistry in ambiguous cases .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach : Begin with in vitro fluorescence-based assays (e.g., DNA intercalation studies) due to the acridine moiety’s intrinsic luminescence . Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity. For target-specific activity, employ enzyme inhibition assays (e.g., topoisomerase II inhibition) and compare results to known acridine-based drugs (e.g., amsacrine) .
Q. What analytical techniques ensure purity and stability of the compound under varying storage conditions?
- Protocols :
- Purity : HPLC with UV detection (λ = 254–360 nm) and C18 columns; validate with ≤5% impurity thresholds .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Use DMSO-d6 or deuterated water for NMR stability assessment under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives of this compound?
- Strategies :
- Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (-40°C to 60°C) to stabilize conformers .
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify dominant conformers .
- X-ray Diffraction : Resolve ambiguities by crystallizing the compound and determining its solid-state structure .
Q. What strategies optimize the compound’s selectivity for biological targets (e.g., DNA vs. protein kinases)?
- Design Principles :
- SAR Studies : Systematically modify the acridine’s substituents (e.g., electron-withdrawing groups at C-4) and benzamide’s dimethylamino group to alter hydrophobicity and charge distribution .
- Docking Simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities for DNA grooves or kinase active sites. Validate with competitive binding assays .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Troubleshooting :
- Activation : Replace traditional coupling agents (e.g., DCC) with uronium salts (HATU or TBTU) to improve benzamide-acridine conjugation efficiency .
- Solvent Effects : Test high-boiling solvents (e.g., NMP) to enhance solubility of aromatic intermediates. Monitor reaction progress via LC-MS to identify side products (e.g., dimerization) .
Methodological Tables
| Biological Assay Parameters | Protocol | Reference |
|---|---|---|
| DNA Intercalation (Fluorescence Quenching) | Ethidium bromide displacement assay | |
| Cytotoxicity (MTT Assay) | IC50 determination in HeLa cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
